molecular formula C21H38O3 B12401437 [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

Katalognummer: B12401437
Molekulargewicht: 343.6 g/mol
InChI-Schlüssel: VWYIWOYBERNXLX-FNKKQMTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate, also known as Glycidyl Oleate-D5, is a deuterated compound with the molecular formula C21D5H33O3. This compound is a stable isotope-labeled analog of glycidyl oleate, which is commonly used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate typically involves the deuteration of glycidyl oleate. The process begins with the preparation of glycidyl oleate, which is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as distillation or chromatography to achieve high purity levels suitable for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled temperatures.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and resistance to metabolic breakdown, allowing it to be used as a tracer in various studies. The epoxide ring can interact with nucleophiles, leading to the formation of various products that can be analyzed to understand reaction mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycidyl Oleate: The non-deuterated analog of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate.

    Deuterated Fatty Acid Esters: Other deuterated compounds with similar structures and applications.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise tracing in various scientific studies. Its deuterium atoms make it particularly useful in studies requiring detailed analysis of reaction mechanisms and metabolic pathways.

Eigenschaften

Molekularformel

C21H38O3

Molekulargewicht

343.6 g/mol

IUPAC-Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI-Schlüssel

VWYIWOYBERNXLX-FNKKQMTJSA-N

Isomerische SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.